N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound with the molecular formula C11H13N3OS2. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole with pentanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]: Similar structure but different functional groups.
N-(Tetrazolo[1,5-f]phenanthridin-6-ylmethyl) N-(2-methylpropyl)pentanamide: Contains a tetrazole ring instead of a thiadiazole ring
Uniqueness
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3OS |
---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C11H19N3OS/c1-4-5-6-9(15)12-11-14-13-10(16-11)7-8(2)3/h8H,4-7H2,1-3H3,(H,12,14,15) |
InChI Key |
DENNOLAEJZJBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)CC(C)C |
Origin of Product |
United States |
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